5-Bromo-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-Bromo-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C5H4BrNO2. It is characterized by a bromine atom attached to the fifth position of the pyrrole ring and a carboxylic acid group at the second position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1H-pyrrole-2-carboxylic acid. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out at room temperature, leading to the selective bromination at the fifth position of the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1H-pyrrole-2-carboxylic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various derivatives, including N-oxides.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyrrole derivatives.
Oxidation Products: Pyrrole N-oxides.
Reduction Products: Pyrrole alcohols.
Scientific Research Applications
Chemistry: 5-Bromo-1H-pyrrole-2-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It is also used in the synthesis of biologically active molecules that can interact with specific proteins or nucleic acids .
Medicine: It is investigated for its role in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the development of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-1H-pyrrole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-Iodo-1H-pyrrole-2-carboxylic acid: Contains an iodine atom, which can influence its chemical behavior and biological activity.
Uniqueness: 5-Bromo-1H-pyrrole-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
5-bromo-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIXQQWGBUFUDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633887 |
Source
|
Record name | 5-Bromo-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28383-57-5 |
Source
|
Record name | 5-Bromo-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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